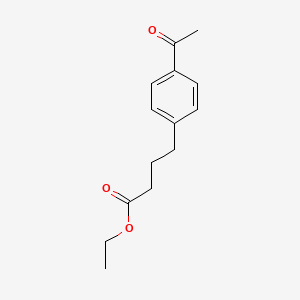

Ethyl 4-(4-acetylphenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-acetylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-12-7-9-13(10-8-12)11(2)15/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWVXEZVUBWIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Ethyl 4 4 Acetylphenyl Butanoate

Established Synthetic Pathways and Their Mechanistic Investigations

Established methods for synthesizing Ethyl 4-(4-acetylphenyl)butanoate primarily rely on nucleophilic acyl substitution, a cornerstone of organic chemistry. These pathways are valued for their reliability and well-understood mechanisms.

Nucleophilic Acyl Substitution Reactions

The most traditional route to this compound is the Fischer esterification of its parent carboxylic acid, 4-(4-acetylphenyl)butanoic acid, with ethanol (B145695). This reaction is an equilibrium process catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com

The mechanism, a multi-step sequence known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED), begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., concentrated sulfuric acid or tosic acid). masterorganicchemistry.comchemguide.co.uk This initial step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoit.edu The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, specifically an oxonium ion. oit.edu A proton is subsequently transferred from the newly added ethanol moiety to one of the original hydroxyl groups. This creates a good leaving group, water, which is eliminated to reform the carbonyl double bond. The final step involves the deprotonation of the resulting protonated ester by a base (such as water or the conjugate base of the catalyst) to yield the final product, this compound, and regenerate the acid catalyst. chemguide.co.ukoit.edu

To drive the equilibrium towards the product side and achieve high yields, the reaction is typically conducted using a large excess of ethanol, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to favor ester formation is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-(4-acetylphenyl)butanoic Acid, Ethanol | Carboxylic acid and alcohol precursors. |

| Catalyst | Concentrated H₂SO₄, TsOH | Protonates the carbonyl group, making it more electrophilic. masterorganicchemistry.commasterorganicchemistry.com |

| Solvent | Excess Ethanol | Acts as both reactant and solvent, shifting equilibrium towards products. masterorganicchemistry.com |

| Temperature | Heat | Increases reaction rate. |

| Byproduct Removal | Distillation/Dean-Stark | Removes water to prevent the reverse reaction (hydrolysis). masterorganicchemistry.comchemguide.co.uk |

For industrial-scale production, where reaction time and yield are critical economic factors, the use of more reactive carboxylic acid derivatives like acid chlorides and anhydrides is preferred over Fischer esterification. Reacting the corresponding acyl chloride, 4-(4-acetylphenyl)butanoyl chloride, with ethanol provides a rapid and essentially irreversible pathway to the ester. chegg.com

The mechanism is a straightforward nucleophilic acyl substitution. The chlorine atom is an excellent leaving group, and unlike the hydroxyl group in a carboxylic acid, it does not require protonation to depart. chegg.com The reaction proceeds quickly, often at lower temperatures than Fischer esterification, and typically gives a high yield of the ester along with hydrochloric acid as a byproduct. chegg.com Similarly, the reaction of 4-(4-acetylphenyl)butanoic anhydride (B1165640) with ethanol would also yield the desired ester and a molecule of the parent carboxylic acid. While highly efficient, the generation of corrosive byproducts like HCl from acid chlorides or the poor atom economy of anhydrides are important considerations in process design. chegg.comgoogle.com

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry offers more sophisticated methods for carbon-carbon bond formation, including powerful palladium-catalyzed cross-coupling reactions. These techniques allow for the construction of the this compound framework through novel bond disconnections.

Direct Synthesis via Ester-Containing Indium Homoenolates

An innovative and direct synthesis involves the palladium-catalyzed cross-coupling of an ester-containing indium homoenolate with an appropriate aryl halide. rsc.org This method builds the core structure by forming the bond between the aromatic ring and the butanoate side chain.

The process begins with the generation of the organometallic reagent. An ester-containing indium homoenolate is synthesized through the direct insertion of indium into a β-halo ester in the presence of a copper(I) iodide/lithium chloride mixture. rsc.org This organoindium species can then be coupled with an aryl halide, such as 1-(4-halophenyl)ethan-1-one, in a palladium-catalyzed reaction to form the target β-aryl ester. rsc.orgacs.org The catalytic cycle for such reactions generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from indium to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Coupling with Aryl Halides: Scope and Limitations

The success of the palladium-catalyzed cross-coupling of indium homoenolates with aryl halides is highly dependent on the reaction conditions and the nature of the substrates. Research has shown that these reactions proceed efficiently in dimethylacetamide (DMA) at elevated temperatures (e.g., 100 °C). acs.org

A significant advantage of this methodology is its broad functional group tolerance. rsc.orgacs.org The reaction is compatible with a wide array of important functional groups on the aryl halide, including ketones (COR), esters (COOR), aldehydes (CHO), nitriles (CN), hydroxyls (OH), and even nitro groups (NO₂). acs.org This tolerance is crucial as it allows for the direct synthesis of complex molecules like this compound without the need for protecting group strategies for the acetyl moiety. The choice of the halide on the aryl partner (I, Br, Cl) can affect the rate of oxidative addition, with iodides generally being the most reactive.

Table 2: Palladium-Catalyzed Cross-Coupling of Indium Homoenolate with Aryl Halides

| Component | Description | Reference |

|---|---|---|

| Aryl Halide | 1-(4-halophenyl)ethan-1-one (X = I, Br) | The electrophilic coupling partner. |

| Organometallic Reagent | Ester-containing indium homoenolate | The nucleophilic coupling partner, generated in situ from a β-halo ester. rsc.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling cycle. |

| Solvent | Dimethylacetamide (DMA) | Effective solvent for this transformation. acs.org |

| Temperature | ~100 °C | Provides thermal energy to drive the reaction. acs.org |

| Tolerated Functional Groups | COR, COOR, CHO, CN, OH, NO₂ | Demonstrates the wide scope and utility of the reaction. acs.org |

Methodological Enhancements and Reaction Condition Optimization

Optimizing the synthesis of this compound involves careful consideration of catalysts, solvents, and reaction environments to maximize yield and purity while minimizing waste and energy consumption.

The choice of catalyst is paramount in esterification. While traditional methods rely on homogeneous mineral acids like sulfuric acid (H₂SO₄), contemporary approaches utilize a variety of catalytic systems to enhance reaction rates and selectivity. wikipedia.org

Homogeneous Brønsted and Lewis Acids: Concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are common Brønsted acid catalysts that protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. wikipedia.orgmdpi.com Lewis acids, such as scandium(III) triflate, can also be employed to activate the carboxylic acid. wikipedia.org

Heterogeneous Solid Acid Catalysts: To simplify catalyst removal and recycling, solid acid catalysts like sulfonated resins (e.g., Amberlyst, Dowex) and zeolites are increasingly used. mdpi.comnih.gov These materials provide acidic sites for the reaction to occur on a solid support, which can be easily filtered off post-reaction, a significant advantage for industrial processes. An approach using dried Dowex H+ resin with sodium iodide (NaI) has been shown to be effective for producing various esters, including those that are sterically hindered, under mild conditions. nih.gov

Bimetallic Catalysts: Recent innovations include the development of bimetallic oxide cluster catalysts, such as those containing rhodium and ruthenium. These have shown high efficiency in ester-producing reactions using molecular oxygen as a benign oxidant, representing a significant step towards more sustainable chemical synthesis. labmanager.com

Table 1: Comparison of Catalytic Systems for General Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Brønsted Acids | H₂SO₄, p-TSA, HCl | Low cost, high activity. wikipedia.org | Difficult to separate from product, corrosive, generates acidic waste. wikipedia.org |

| Homogeneous Lewis Acids | Sc(OTf)₃, MgCl₂ | Mild conditions, high selectivity for certain substrates. wikipedia.org | Higher cost, moisture sensitivity. |

| Heterogeneous Solid Acids | Amberlyst, Dowex, Zeolites | Easily separated and recycled, reduced corrosion and waste. mdpi.comnih.gov | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. mdpi.com |

| Bimetallic Oxide Clusters | RhRu Clusters | High reactivity, uses O₂ as oxidant, environmentally friendly. labmanager.com | High initial cost, catalyst synthesis can be complex. labmanager.com |

Fischer esterification is a reversible reaction where water is produced as a byproduct. wikipedia.orgmasterorganicchemistry.com The presence of water can drive the equilibrium back towards the reactants, reducing the ester yield. Therefore, controlling the reaction environment is crucial.

Using a large excess of one reactant, usually the less expensive alcohol (in this case, ethanol), can also be employed to push the equilibrium towards the product side. masterorganicchemistry.com For the synthesis of this compound, maintaining anhydrous conditions by using dried reagents and solvents is essential for maximizing the conversion of the carboxylic acid to the desired ester. Studies on other esterifications have shown that the choice of solvent (e.g., THF vs. toluene) can also influence reaction kinetics and order, potentially due to differing interactions with the catalyst surface and transition states. aiche.org

Mechanochemistry, where chemical reactions are induced by mechanical force such as grinding or milling, is an emerging green chemistry technique. mdpi.comrsc.org This approach can facilitate reactions in the absence of bulk solvents, reducing waste and often increasing reaction rates.

High-speed ball-milling (HSBM) has been successfully applied to esterification reactions, offering a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. rsc.org For instance, esterification has been achieved at room temperature by milling a carboxylic acid and an alcohol with reagents like I₂/KH₂PO₂. rsc.org This method has been used for various substrates, including the modification of natural products. rsc.org While a specific protocol for this compound has not been detailed, the general success of mechanochemical esterification suggests its potential as a viable and environmentally friendly synthetic route. mdpi.comdigitellinc.com The process is noted for its simplicity, speed, and reduced need for solvents and catalysts. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Pathways (if applicable to esters generally)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative for ester synthesis. scielo.br Lipases are the most commonly used enzymes for this purpose due to their versatility and ability to function in non-aqueous environments. scielo.brnih.govresearchgate.net

The advantages of enzymatic esterification include:

High Selectivity: Lipases exhibit high regio- and enantioselectivity, which is particularly useful when dealing with complex molecules, reducing the need for protecting groups.

Mild Reaction Conditions: These reactions are typically carried out at or near room temperature and atmospheric pressure, lowering energy consumption. scielo.br

Environmental Friendliness: The catalysts are biodegradable, and the processes generate less hazardous waste. nih.gov

The synthesis of this compound could be achieved by reacting 4-(4-acetylphenyl)butanoic acid with ethanol using an immobilized lipase (B570770) as the catalyst. nih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized on a solid support for enhanced stability and reusability, are highly effective for a wide range of esterifications. researchgate.netnih.gov The reaction medium is critical, and while sometimes performed in organic solvents, solvent-free systems are often preferred to further enhance the green credentials of the process. mdpi.com Water activity must be carefully controlled, as lipases require a thin layer of water for activity, but excess water will promote the reverse hydrolysis reaction. scielo.brmdpi.com

Table 2: Common Enzymes in Biocatalytic Ester Synthesis

| Enzyme | Source Organism | Common Applications |

|---|---|---|

| Lipase B | Candida antarctica | Widely used for various esterifications, transesterifications, and resolutions due to broad substrate specificity and high stability. researchgate.netnih.gov |

| Lipase | Rhizomucor miehei | Synthesis of flavor esters and modification of fats and oils. mdpi.com |

| Lipase | Pseudomonas fluorescens | Used in selective hydrolysis and synthesis of esters. nih.gov |

| Lipase | Aspergillus niger | Production of various esters for the food and cosmetic industries. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can be evaluated and improved through this lens.

Waste Prevention: Shifting from stoichiometric reagents to catalytic systems significantly reduces waste. Heterogeneous and biocatalytic methods are particularly advantageous as they allow for catalyst recycling and minimize downstream separation efforts. nih.gov

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Fischer esterification itself is highly atom-economical, with water being the only byproduct. wikipedia.org Alternative methods using acid chlorides or anhydrides have poorer atom economy. nih.gov

Less Hazardous Chemical Synthesis: Replacing corrosive mineral acids with solid acids or biodegradable enzymes reduces process hazards. nih.govjove.com The use of non-toxic and less volatile solvents, or solvent-free systems like mechanochemistry, further enhances safety. rsc.orgjove.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is possible with biocatalytic and some mechanochemical methods, drastically cuts energy consumption compared to traditional methods that require heating and reflux. rsc.orgscielo.br

Use of Renewable Feedstocks: While the acetylphenyl moiety is typically derived from petrochemical sources, the butanoate and ethyl groups can potentially be sourced from biomass, contributing to a more sustainable lifecycle. aiche.org

Reduce Derivatives: The high selectivity of enzymes can eliminate the need for protecting and deprotecting functional groups, simplifying the synthetic route and reducing the number of steps and reagents required.

Table 3: Application of Green Chemistry Principles to Ester Synthesis

| Green Chemistry Principle | Application in Ester Synthesis |

|---|---|

| Catalysis | Use of recyclable heterogeneous catalysts or highly efficient biocatalysts instead of stoichiometric reagents. nih.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like acetonitrile, or eliminating solvents altogether via mechanochemistry. rsc.orgjove.com |

| Design for Energy Efficiency | Employing methods that operate at ambient temperature (e.g., biocatalysis, mechanochemistry, ultrasound) to reduce heating requirements. rsc.orgscielo.brtandfonline.com |

| Atom Economy | Preferring direct esterification over methods using acid chlorides or anhydrides to minimize waste. nih.gov |

Chemical Reactivity and Transformation Studies of Ethyl 4 4 Acetylphenyl Butanoate

Reactions of the Ester Functional Group

The ester group in ethyl 4-(4-acetylphenyl)butanoate is susceptible to cleavage and modification under both acidic and basic conditions, as well as through transesterification processes.

Hydrolytic Stability and Kinetic Studies under Acidic Conditions

The hydrolysis of esters in the presence of an acid catalyst is a reversible reaction where the ester reacts with water to form a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org For this compound, this would yield 4-(4-acetylphenyl)butanoic acid and ethanol (B145695). The reaction is typically carried out by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The excess water helps to shift the equilibrium towards the products. chemguide.co.uk

The mechanism of acid-catalyzed ester hydrolysis involves several steps. chemguide.co.uklibretexts.org Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfer and the elimination of an alcohol molecule to yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uklibretexts.org The reaction rate can be influenced by factors such as temperature and the concentration of the acid catalyst. acs.orgyoutube.com

Hydrolytic Stability and Kinetic Studies under Basic Conditions

The hydrolysis of esters can also be achieved using a dilute alkali, such as sodium hydroxide (B78521) solution, in a process known as saponification. chemguide.co.uklibretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.com This salt is not susceptible to nucleophilic attack by the alcohol, thus preventing the reverse reaction. chemistrysteps.com The products of the basic hydrolysis of this compound are sodium 4-(4-acetylphenyl)butanoate and ethanol.

The reaction is typically carried out by heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uk The reaction rate is dependent on the concentrations of both the ester and the hydroxide ions, and it generally follows second-order kinetics. bue.edu.eg The progress of the reaction can be monitored by measuring the change in conductivity of the solution over time, as the highly conductive hydroxide ions are replaced by less conductive carboxylate ions. bue.edu.egresearchgate.net

Transesterification Processes and Alkyl Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol, such as methanol, in the presence of a suitable catalyst would result in the formation of mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated to enhance the electrophilicity of the carbonyl carbon before the alcohol attacks. masterorganicchemistry.com Halogen exchange reactions, such as the Finkelstein reaction, can also be considered a type of substitution reaction, though they typically involve alkyl halides rather than esters directly. wikipedia.orgwikipedia.org However, related synthetic strategies might be employed to modify the alkyl chain of the ester.

Transformations of the Acetyl Group

The ketone functional group (acetyl group) in this compound provides another site for chemical modification, including reduction and derivatization reactions.

Carbonyl Reduction Reactions

The selective reduction of the ketone in the presence of the ester is a key transformation. Various reducing agents can be employed to convert the acetyl group to a secondary alcohol, yielding ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. acs.org However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. acs.orgharvard.edu Other selective methods include the use of ammonia (B1221849) borane (B79455) in water, which can chemoselectively reduce ketones to alcohols. rsc.org Catalytic hydrogenation can also be employed, and the choice of catalyst and reaction conditions can influence the selectivity. harvard.edu For instance, certain ruthenium-based catalysts are effective for the enantioselective reduction of ketones under mild conditions. stackexchange.com Biocatalytic reductions using ketoreductase enzymes also offer a highly selective route to chiral alcohols. nih.govnih.gov

Table 1: Selective Reduction of the Acetyl Group in this compound

| Reagent/Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, 0°C to rt | Ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate | High for ketone over ester |

| Ammonia Borane (NH₃BH₃) | Water | Ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate | High for ketone over ester |

| Ru-TsDPEN System | Formic acid, Triethylamine | Chiral Ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate | High enantioselectivity |

| Ketoreductase (e.g., ChKRED20) | Buffer, Cofactor | (S)-Ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate | Excellent stereoselectivity |

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of the acetyl moiety can react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are condensation reactions that involve the elimination of a water molecule. numberanalytics.comwikipedia.org

The reaction of this compound with hydroxylamine (NH₂OH), typically in a weakly acidic medium, would yield the corresponding oxime, ethyl 4-(4-(1-(hydroxyimino)ethyl)phenyl)butanoate. byjus.com Oximes are crystalline solids and their formation can be used for the characterization of ketones. wikipedia.org

Similarly, reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. numberanalytics.com The rate of hydrazone formation is influenced by pH, with the dehydration step often being rate-limiting at neutral pH. numberanalytics.comnih.gov

Table 2: Derivatization of the Acetyl Group

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium |

| Hydrazine (H₂N-NH₂) | Hydrazone | Acid or base catalysis |

| Phenylhydrazine | Phenylhydrazone | Acid catalysis |

Reactions Involving the Aromatic Phenyl Moiety

The aromatic phenyl ring in this compound is a key site for functionalization. Its reactivity is influenced by the two substituents: the acetyl group and the butanoate group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The outcome of these reactions on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents.

In the case of this compound, the acetyl group (-COCH₃) is a deactivating, meta-directing group. This is because the carbonyl group is electron-withdrawing, pulling electron density from the aromatic ring and making it less nucleophilic. youtube.com Conversely, the alkyl group of the butanoate chain is a weak activating, ortho, para-directing group.

Given that the two groups are para to each other, their directing effects on incoming electrophiles can be predicted. The acetyl group will direct incoming electrophiles to the positions meta to it (the two carbons adjacent to the butanoate substituent). The butanoate group will direct incoming electrophiles to the positions ortho to it (also the two carbons adjacent to the acetyl substituent). Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the butanoate chain and meta to the acetyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, though these are less likely to be effective due to the deactivating nature of the acetyl group. youtube.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(4-acetyl-3-nitrophenyl)butanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-(4-acetyl-3-bromophenyl)butanoate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 4-(4-acetyl-3-sulfophenyl)butanoate |

Functionalization via Cross-Coupling at Aromatic Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts like palladium. tezu.ernet.in For this compound to participate in such reactions, it would typically first need to be converted into an aryl halide or triflate. For instance, if the starting material were a halogenated derivative, such as ethyl 4-(4-acetyl-3-bromophenyl)butanoate, it could undergo various cross-coupling reactions.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. tezu.ernet.in

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene. tezu.ernet.in

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form a carbon-carbon triple bond. tezu.ernet.in

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a carbon-nitrogen bond. tezu.ernet.in

Stille Coupling: Reaction with an organostannane compound. harvard.edu

A related nickel-catalyzed cross-coupling has been reported for a derivative, ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, demonstrating the feasibility of such transformations on similar molecular scaffolds. researchgate.netwisc.edu

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOᵗBu | Diarylamine |

Butanoate Chain Modifications

Alpha-Functionalization of the Ester Linkage

The α-carbon of the butanoate ester (the carbon adjacent to the carbonyl group) can be functionalized through the formation of an enolate. This typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. youtube.com The resulting enolate is a potent nucleophile and can react with various electrophiles.

One common reaction is α-alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.com This allows for the introduction of various alkyl groups at the α-position. Other electrophiles can also be used to introduce different functional groups. While direct examples for this compound are not readily found, the general principles of ester enolate chemistry are well-established. youtube.com

| Reaction | Reagents | Product Type |

|---|---|---|

| Alkylation | 1. LDA, -78 °C; 2. CH₃I | α-Methylated ester |

| Hydroxylation | 1. LDA, -78 °C; 2. MoOPH | α-Hydroxy ester |

| Amination | 1. LDA, -78 °C; 2. Diazadicarboxylate | α-Amino ester derivative |

Chain Elongation and Shortening Strategies

Modifying the length of the butanoate chain can be achieved through several synthetic strategies.

Chain Elongation:

Reduction and Conversion: The ester can be reduced to the corresponding alcohol (4-(4-acetylphenyl)butan-1-ol). This alcohol can then be converted to a good leaving group (e.g., a tosylate or bromide) and subsequently reacted with a nucleophile like cyanide, followed by hydrolysis to extend the chain by one carbon.

Coupling Reactions: The ester could potentially be converted to an aldehyde, which could then undergo a Wittig reaction or similar olefination, followed by hydrogenation and further functional group manipulation to extend the chain.

Chain Shortening:

Oxidative Cleavage: If a double bond can be introduced into the chain (e.g., via α,β-dehydrogenation), oxidative cleavage (e.g., with ozone or potassium permanganate) could shorten the carbon chain.

Barbier-Wieland Degradation: This classical method involves converting the carboxylic acid (obtained by hydrolysis of the ester) to a diphenyl-substituted alkene at the end of the chain, followed by oxidative cleavage. This process shortens the chain by one carbon atom.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 4-(4-acetylphenyl)butanoate, ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework, respectively.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

The ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A doublet at approximately 7.89 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing acetyl group, while a doublet at around 7.28 ppm is assigned to the two protons ortho to the butanoate substituent. rsc.org The ethyl ester group gives rise to a quartet at approximately 4.13 ppm, resulting from the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom, and a triplet at about 1.25 ppm, corresponding to the terminal methyl (-CH₃) protons. rsc.org The butanoate chain protons appear as a series of multiplets in the aliphatic region of the spectrum.

¹H-NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.89 | d | 8.1 | 2H | Ar-H (ortho to -COCH₃) |

| 7.28 | d | 8.1 | 2H | Ar-H (ortho to -CH₂CH₂CH₂COOEt) |

| 4.13 | q | 7.1 | 2H | -OCH₂CH₃ |

| 2.69 | t | 7.6 | 2H | Ar-CH₂- |

| 2.58 | s | - | 3H | -COCH₃ |

| 2.34 | t | 7.4 | 2H | -CH₂COO- |

| 1.98 | p | 7.5 | 2H | Ar-CH₂CH₂- |

Note: Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and p (pentet).

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. In the spectrum of this compound, two signals are observed in the downfield region, corresponding to the two carbonyl carbons of the ester and ketone functionalities. The aromatic region shows signals for the substituted and unsubstituted carbons of the benzene ring. Due to the symmetry of the 1,4-disubstituted ring, fewer than six signals are expected for the aromatic carbons. The aliphatic region contains signals for the carbons of the ethyl group and the butanoate chain. rsc.org

¹³C-NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 197.7 | C=O (ketone) |

| 173.6 | C=O (ester) |

| 147.0 | Ar-C (quaternary) |

| 135.9 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.3 | Ar-CH |

| 60.3 | -OCH₂CH₃ |

| 35.2 | Ar-CH₂- |

| 33.8 | -CH₂COO- |

| 26.7 | -COCH₃ |

| 26.4 | Ar-CH₂CH₂- |

Note: Data based on a 100 MHz spectrum in CDCl₃. rsc.org The assignments are based on typical chemical shift ranges for the respective functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are employed for more complex structural assignments and confirmations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would show correlations between the adjacent protons in the butanoate chain, confirming their connectivity. It would also show a correlation between the methylene and methyl protons of the ethyl group. allfordrugs.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For instance, an HMBC spectrum would show a correlation from the protons of the acetyl methyl group to the ketone carbonyl carbon and the adjacent aromatic carbon. It would also show correlations from the methylene protons of the ethyl group to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, HRMS analysis confirms the molecular formula C₁₄H₁₈O₃. rsc.org

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Calculated Exact Mass | 234.1256 |

Note: Data obtained via Electron Ionization (EI). rsc.org

Fragmentation Pattern Analysis in Electron Ionization Mass Spectrometry (EIMS)

In EIMS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, several key fragmentation pathways are expected.

One prominent fragmentation would be the alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of a stable acylium ion by the loss of a propyl group. Another characteristic fragmentation is the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of ethylene (B1197577) via a McLafferty rearrangement. youtube.comdocbrown.info Cleavage of the butanoate chain can also occur at various points. The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identificationwisc.edu

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its specific bonds. The molecule contains two distinct carbonyl (C=O) groups—one in the ester functional group and another in the acetyl (ketone) group—which are expected to show strong, characteristic absorption bands. spectroscopyonline.com Additionally, the presence of an ester C-O bond, aromatic C=C bonds, and both aliphatic and aromatic C-H bonds can be confirmed.

The ester's carbonyl group typically produces a strong absorption peak in the range of 1735-1750 cm⁻¹. numberanalytics.com The ketone's carbonyl group, being conjugated with the aromatic ring, is expected to absorb at a slightly lower wavenumber, generally around 1685 cm⁻¹. The spectrum will also feature a prominent absorption for the C-O single bond of the ester group, which is typically found between 1000 and 1300 cm⁻¹. libretexts.org Specifically for an ethyl ester, a strong peak around 1240 cm⁻¹ is characteristic. libretexts.orgdocbrown.info The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations for the aliphatic and aromatic portions of the molecule appear just below and above 3000 cm⁻¹, respectively.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ketone (Aryl) | C=O Stretch | ~1685 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkane | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. These methods operate on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. wisc.edu

Thin Layer Chromatography (TLC) for Reaction Progress Monitoringwisc.edutandfonline.com

Thin Layer Chromatography (TLC) is a rapid and cost-effective analytical method used to monitor the progress of a chemical reaction. silicycle.com In the synthesis of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of the product over time. wisc.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or foil coated with a thin layer of an adsorbent like silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber with a suitable solvent system, known as the eluent. For a compound of moderate polarity like this compound, a common eluent would be a mixture of ethyl acetate (B1210297) and hexane. mit.edu As the eluent ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

To monitor a reaction, spots of the starting material, the reaction mixture, and a "co-spot" (a combination of both) are applied to the baseline of the plate. mit.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear. The progress is quantified by the Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. mit.edu Visualization is often achieved using a UV lamp, as the aromatic ring and carbonyl groups in the target molecule will absorb UV light and appear as dark spots on a fluorescent plate. silicycle.com

Column Chromatography for Purification and Isolationlibretexts.org

For the purification and isolation of this compound on a larger scale, column chromatography is the preferred method. This technique follows the same separation principles as TLC but is preparative rather than analytical. silicycle.com The crude product from a synthesis is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with a stationary phase, such as silica gel.

The selection of the mobile phase (eluent) is critical and is typically optimized using TLC beforehand; a solvent system that provides an Rf value of approximately 0.2-0.3 for the desired compound is often ideal for column chromatography. mit.edu The eluent is passed through the column, and the components of the mixture separate into bands that travel down the column at different rates. Fractions are collected sequentially from the column's outlet. Each fraction is then analyzed, usually by TLC, to determine which ones contain the pure this compound. These pure fractions are then combined, and the solvent is removed to yield the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. gcms.cz It is an essential tool for confirming the purity and identity of volatile compounds like this compound. japsonline.com

In GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. japsonline.com The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A pure sample of this compound will ideally produce a single, sharp peak in the resulting chromatogram, and its retention time is a characteristic property under specific analytical conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is bombarded with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum serves as a molecular fingerprint. The parent molecular ion peak would confirm the compound's molecular weight (206.26 g/mol ). The fragmentation pattern provides structural information; for instance, characteristic fragments for this compound would include ions resulting from the loss of the ethoxy group (-OCH2CH3) or cleavage at the acetyl group. The obtained mass spectrum can be compared against spectral libraries, such as the one from the National Institute of Standards and Technology (NIST), to confirm the compound's identity. japsonline.comjppres.com

Spectroscopic Methodologies for Distinguishing Isotopic Forms (e.g., SIRA for related esters)spectroscopyonline.com

Stable Isotope Ratio Analysis (SIRA), typically performed using Isotope Ratio Mass Spectrometry (IRMS), is a sophisticated technique used to determine the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C) in a sample. mdpi.com While often applied to natural products like oils and flavors to determine authenticity and geographic origin, the principles of SIRA can be applied to synthetic compounds like this compound to trace the origin of its precursors. mdpi.com

The carbon isotope ratio (δ¹³C) of an organic molecule is influenced by the photosynthetic pathway of the plant source from which its carbon atoms were derived. mdpi.com For a synthetic ester, the δ¹³C value will be a composite of the isotopic signatures of its starting materials—in this case, the butanoate precursor and the ethanol (B145695) used for esterification. If the ethanol was produced from a C4 plant (like corn or sugarcane) versus a C3 plant (like wheat or grapes), the resulting this compound would carry a measurably different δ¹³C signature.

This analysis allows for the verification of the supply chain and can be used to detect adulteration or confirm the use of specific bio-based or synthetic feedstocks in the manufacturing process. The technique provides a high degree of specificity that is complementary to other analytical methods.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Analysis

A fundamental aspect of understanding a molecule's character lies in the analysis of its electronic structure. This involves mapping the distribution of electrons within the molecule and understanding the nature of the chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. mdpi.com For Ethyl 4-(4-acetylphenyl)butanoate, DFT calculations would typically be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations can yield precise bond lengths, bond angles, and dihedral angles.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below, illustrating the type of data that would be obtained from such a study.

| Property | Calculated Value |

| Total Energy (Hartree) | -882.5 |

| Dipole Moment (Debye) | 3.2 |

| C=O (acetyl) Bond Length (Å) | 1.22 |

| C=O (ester) Bond Length (Å) | 1.21 |

| C-O (ester) Bond Length (Å) | 1.35 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital devoid of electrons and relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.

The distribution of the HOMO would likely be concentrated on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the carbonyl groups. Conversely, the LUMO would be expected to be localized on the electron-deficient sites, particularly the carbon atoms of the carbonyl groups. This information is invaluable for predicting the regioselectivity of reactions. For instance, a nucleophile would be expected to attack the regions where the LUMO is most prominent.

A representative data table for FMO analysis is provided below:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Energetic Landscapes

The flexibility of the butanoate chain and the rotation around the phenyl group mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule. This is achieved by systematically varying specific dihedral angles and calculating the corresponding energy at each step. For this compound, key dihedral angles to scan would include those along the butanoate chain and the bond connecting the phenyl ring to the butanoate moiety.

The resulting PES provides a map of the energetic landscape, identifying the low-energy conformers (local minima) and the transition states that connect them. This information allows for the determination of the most stable conformation of the molecule and the energy barriers that must be overcome for conformational changes to occur.

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans provide a static picture of the energetic landscape, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, an MD simulation would reveal how the molecule explores its conformational space at a given temperature. It can provide insights into the flexibility of different parts of the molecule, the timescales of conformational transitions, and the nature of its interactions with a solvent environment. This dynamic perspective is particularly important for understanding how the molecule might behave in a real-world system.

Reaction Mechanism Modeling and Transition State Characterization

This would involve identifying the reactants, products, and any intermediates along the reaction pathway. Computational methods would then be used to locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate.

Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. These theoretical investigations of reaction mechanisms provide a level of detail that is often difficult to obtain through experimental means alone.

Elucidation of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for esters like this compound. The generally accepted mechanism for this reaction, particularly under basic conditions such as saponification, proceeds via a two-step addition-elimination pathway. molaid.com

The process is initiated by the attack of a nucleophile, for instance, a hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a transient tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. This initial addition is typically the rate-determining step.

The tetrahedral intermediate is unstable and rapidly collapses. It eliminates the leaving group, which in this case is the ethoxide ion (⁻OEt), while the carbon-oxygen double bond is reformed. The displaced ethoxide is a stronger base than the hydroxide nucleophile, and in the final step, it deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and ethanol (B145695). An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid product. The equilibrium of the reaction favors the formation of the weaker base. molaid.com

Catalytic Cycle Analysis in Palladium-Mediated Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds, and they represent a plausible strategy for the synthesis of ketones like this compound. The Stille coupling, for example, involves the reaction of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst.

The catalytic cycle for such a transformation is generally understood to involve three primary stages:

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, often stabilized by phosphine (B1218219) ligands like triphenylphosphine. This complex reacts with an acyl chloride, such as 4-butanoyl chloride, in an oxidative addition step. The C-Cl bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar acylpalladium(II) complex.

Transmetalation: The next step involves the transfer of an organic group from the organotin reagent (e.g., tributylstannyl-benzene) to the palladium center. The acetylphenyl group would replace the chloride ligand on the Pd(II) complex. This step results in a new palladium complex bearing both the butanoyl and the acetylphenyl groups.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (butanoyl and acetylphenyl) from the palladium center. This forms the C-C bond of the target ketone product, this compound, and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The choice of ligands, solvents, and base can significantly influence the efficiency and rate of the catalytic cycle.

Spectroscopic Data Prediction and Experimental Validation

The synergy between computational prediction and experimental measurement of spectroscopic data is a cornerstone of modern chemical structure elucidation.

Computational NMR and IR Spectral Simulations

Computational methods, primarily based on Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. The process begins with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation.

For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) approach is a standard method for calculating the isotropic magnetic shielding constants of each nucleus. These calculated shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra.

Similarly, for IR spectra, computational models calculate the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group's stretching or bending motion (e.g., C=O stretch, C-H bend).

Comparison with Experimental Data

Interactive Table: Predicted vs. Experimental ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₃) | Value from GIAO/DFT calculation | ~1.2 | Triplet |

| Ethyl (-CH₂) | Value from GIAO/DFT calculation | ~4.1 | Quartet |

| Butanoate (-CH₂CH₂CO) | Value from GIAO/DFT calculation | ~2.0-2.7 | Multiplets |

| Acetyl (-COCH₃) | Value from GIAO/DFT calculation | ~2.6 | Singlet |

| Aromatic (Ar-H) | Value from GIAO/DFT calculation | ~7.3-8.0 | Doublets |

| Note: Expected experimental values are estimates based on standard functional group ranges and data from similar structures like 4-Ethylphenyl Acetate (B1210297) and Ethyl butyrate (B1204436). |

Interactive Table: Predicted vs. Experimental ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |

| Ethyl (-CH₃) | Value from GIAO/DFT calculation | ~14 |

| Ethyl (-CH₂) | Value from GIAO/DFT calculation | ~60 |

| Butanoate (-CH₂CH₂CO) | Value from GIAO/DFT calculation | ~25-35 |

| Butanoate (-COO) | Value from GIAO/DFT calculation | ~173 |

| Acetyl (-COCH₃) | Value from GIAO/DFT calculation | ~27 |

| Acetyl (-CO) | Value from GIAO/DFT calculation | ~197 |

| Aromatic (Ar-C) | Value from GIAO/DFT calculation | ~128-145 |

| Note: Expected experimental values are estimates based on standard functional group ranges. |

Interactive Table: Predicted vs. Experimental IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Value from DFT calculation | 3100-3000 |

| C-H Stretch (Aliphatic) | Value from DFT calculation | 3000-2850 |

| C=O Stretch (Ketone) | Value from DFT calculation | ~1685 |

| C=O Stretch (Ester) | Value from DFT calculation | ~1735 |

| C-O Stretch (Ester) | Value from DFT calculation | 1300-1000 |

| Note: Expected experimental values are based on characteristic IR absorption frequencies for functional groups found in compounds like Ethyl butyrate and Ethyl 4-chlorobutyrate. |

This comparative approach is essential for confirming molecular structures and refining the accuracy of computational protocols.

Prospective Research Avenues in Synthetic and Applied Chemistry

Utilization as a Building Block in Multi-Step Organic Synthesis

The dual functionality of Ethyl 4-(4-acetylphenyl)butanoate makes it a valuable starting material or intermediate for the synthesis of more complex molecules. The acetyl group and the ethyl butanoate moiety can be selectively or sequentially modified.

Reactions at the Ketone: The acetyl group's carbonyl can undergo a wide range of transformations common to ketones. These include:

Reduction: The ketone can be reduced to a secondary alcohol, yielding Ethyl 4-(4-(1-hydroxyethyl)phenyl)butanoate. This introduces a chiral center and a hydroxyl group for further functionalization.

Condensation Reactions: The α-methyl group of the acetyl moiety is acidic enough to participate in base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to form chalcone-like structures. ichem.md These α,β-unsaturated ketones are important precursors for the synthesis of heterocyclic compounds like pyrazoles and pyrimidines. researchgate.net

Oxidation: The Baeyer-Villiger oxidation of the acetyl group using a peroxy acid could yield an acetate (B1210297) ester, transforming the molecule into Ethyl 4-(4-acetoxyphenyl)butanoate. youtube.com

Halogenation: The α-carbon of the ketone can be halogenated, typically with bromine, to produce α-bromoketones which are versatile intermediates in organic synthesis. ichem.md

Reactions at the Ester: The ethyl ester group provides another site for chemical modification:

Hydrolysis: Saponification of the ester with a base, followed by acidification, would yield 4-(4-acetylphenyl)butanoic acid. This carboxylic acid can then be converted into other functional groups such as acid chlorides, amides, or different esters.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. youtube.com

Reduction: The ester can be reduced to a primary alcohol, 4-(4-acetylphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride.

The presence of these two distinct functional groups allows for the strategic construction of complex molecular architectures, making this compound a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. sciencedaily.comthermofisher.com

Development of Novel Reagents and Intermediates Based on its Core Structure

The core structure of this compound can be used as a foundation for developing new reagents and specialized intermediates. For instance, the acetyl group is a precursor for creating various heterocyclic systems. researchgate.netresearchgate.net The reaction of the acetylphenyl moiety with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.net

Furthermore, the butanoate chain can act as a spacer, allowing the molecule to be incorporated into larger systems where the distance between functional units is critical. The terminal ester can be converted to a variety of other functionalities, enabling its use in diverse synthetic strategies. For example, conversion to an acyl azide (B81097) could allow for Curtius rearrangement to introduce an amine functionality.

Explorations in Supramolecular Chemistry and Molecular Recognition

Esters and aromatic ketones are functional groups capable of participating in non-covalent interactions, which are the foundation of supramolecular chemistry. rsc.orgbeilstein-journals.org

Hydrogen Bonding: The carbonyl oxygen of both the acetyl group and the ester can act as a hydrogen bond acceptor. This allows for the formation of complexes with hydrogen bond donors.

π-π Stacking: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.

Host-Guest Chemistry: The molecule could potentially act as a guest within the cavity of a larger host molecule, or derivatives could be designed to act as hosts for smaller guests. beilstein-journals.org The study of such host-guest complexes provides insight into molecular recognition phenomena. beilstein-journals.org

Research in this area could involve studying the self-assembly of this compound on surfaces or its interaction with other molecules to form ordered supramolecular structures. rsc.org The interplay of hydrogen bonding and π-π stacking could lead to the formation of interesting and potentially functional molecular assemblies. beilstein-journals.org

Research into Material Science Applications (e.g., as a monomer or linker in polymer synthesis)

The bifunctional nature of this compound makes it a candidate for applications in material science, particularly in polymer chemistry.

Monomer for Polyesters: Following hydrolysis to 4-(4-acetylphenyl)butanoic acid, the resulting molecule possesses a carboxylic acid. If the acetyl group is first reduced to a hydroxyl group, the resulting hydroxy acid could undergo self-condensation polymerization to form a polyester. Alternatively, it could be co-polymerized with other monomers like diols or dicarboxylic acids to create polyesters with specific properties. libretexts.org The presence of the aromatic ring would enhance the thermal stability and mechanical strength of the resulting polymer.

Linker in Metal-Organic Frameworks (MOFs): After conversion to the corresponding dicarboxylic acid (by hydrolysis of the ester and oxidation of the acetyl group), the resulting molecule could serve as an organic linker for the synthesis of MOFs. The rigid aromatic core and the defined length of the butanoic acid chain would influence the pore size and structure of the framework.

Polymers with Functional Pendants: The intact this compound could potentially be incorporated into a polymer backbone via reactions involving the aromatic ring (e.g., through polymerization of a vinyl group previously introduced on the ring). This would result in a polymer with pendant acetylphenylbutanoate groups, which could then be further modified to tune the polymer's properties or to attach other molecules. The synthesis of poly(p-phenylene)s with ester substituents has been explored for applications such as gas separation membranes. u-fukui.ac.jp

Physicochemical Properties

Note: The following data is estimated or based on structurally similar compounds due to the limited availability of experimental data for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Estimated >300 °C |

| Melting Point | N/A |

| Density | Estimated ~1.05-1.10 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol (B145695), acetone, ethyl acetate) and insoluble in water. |

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-(4-acetylphenyl)butanoate, and what reaction conditions are critical for high yield?

this compound is synthesized via nickel-catalyzed reductive alkylation. A typical procedure involves reacting 4’-bromoacetophenone with ethyl 4-bromobutanoate in the presence of a nickel catalyst (e.g., 4,4’-dimethoxy-2,2’-bipyridine) at 60°C for 12–25 hours. The reaction mixture is purified using silica gel chromatography (8:2 pentane:ether), yielding a colorless oil with a 70–84% yield. Key factors include catalyst selection, reaction temperature, and solvent choice to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) are standard for structural confirmation. For example, ¹H-NMR peaks at δ 1.25 (t, 3H, CH₂CH₃) and δ 2.55 (s, 3H, acetyl CH₃) confirm the ester and acetyl groups, respectively. GC-MS provides molecular ion peaks (e.g., m/z 260 [M⁺]) for purity assessment .

Advanced Research Questions

Q. How does catalyst selection influence the yield and reproducibility of this compound synthesis?

Catalyst choice significantly impacts reaction efficiency. For instance, 4,4’-dimethoxy-2,2’-bipyridine yields 70–84%, while 1,10-phenanthroline reduces yields to ~61% under identical conditions. This discrepancy arises from differences in ligand electronic properties and steric effects, which modulate nickel’s catalytic activity. Reproducibility requires strict control of catalyst purity and reaction time .

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

Yield variations (e.g., 70% vs. 84% with the same catalyst) may stem from subtle differences in reaction setup, such as trace moisture, oxygen sensitivity, or reagent stoichiometry. Systematic optimization studies (e.g., varying catalyst loading from 5–10 mol%) and kinetic monitoring (e.g., TLC or GC-MS) can identify critical parameters. Replicating conditions in an inert atmosphere (N₂/Ar) often improves consistency .

Q. What methodologies are recommended for studying the biological activity of this compound?

While direct bioactivity data for this compound is limited, analogs like ethyl 4-(2-chloro-4-(methylthio)phenyl)-4-oxobutanoate provide a framework. Researchers can:

- Conduct in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) using cancer cell lines (e.g., HeLa or MCF-7).

- Perform molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase.

- Compare results with structurally related compounds (e.g., trifluoromethyl or methoxy-substituted analogs) to infer structure-activity relationships .

Q. How do substituent modifications on the phenyl ring affect the reactivity and bioactivity of this compound?

Substituents influence electronic and steric properties:

- Electron-withdrawing groups (e.g., -CF₃ in ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate) enhance electrophilicity, potentially increasing reactivity in nucleophilic acyl substitutions.

- Methoxy groups (e.g., in ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate) improve lipophilicity, enhancing membrane permeability in biological systems. Computational studies (DFT or Hammett analyses) can quantify these effects and guide targeted synthesis .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

Challenges include separating byproducts (e.g., unreacted 4’-bromoacetophenone) and regioisomers. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.